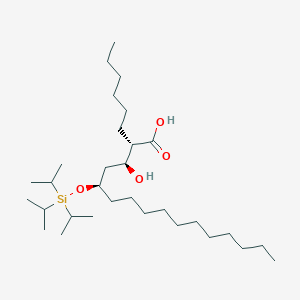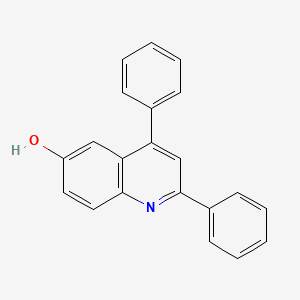
2,4-Diphenylquinolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diphenylquinolin-6-ol is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoline core with phenyl groups attached at the 2 and 4 positions and a hydroxyl group at the 6 position. This unique structure imparts specific chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenylquinolin-6-ol typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with acetophenone in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often use continuous flow reactors and advanced catalysts to enhance yield and reduce reaction time. Microwave-assisted synthesis is another approach that has been explored to improve the efficiency of the reaction.
化学反応の分析
Types of Reactions: 2,4-Diphenylquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6 position can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the quinoline core.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituents used.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Quinoline derivatives, including 2,4-Diphenylquinolin-6-ol, have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The biological activity of 2,4-Diphenylquinolin-6-ol is primarily attributed to its ability to interact with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer progression by binding to their active sites. The hydroxyl group at the 6 position plays a crucial role in these interactions, forming hydrogen bonds with the target proteins.
類似化合物との比較
2,4-Diphenylquinolin-6-ol can be compared with other quinoline derivatives such as:
2-Phenylquinoline: Lacks the second phenyl group, resulting in different chemical and biological properties.
4-Phenylquinoline: Similar to 2-Phenylquinoline but with the phenyl group at the 4 position.
Quinoline: The parent compound without any phenyl or hydroxyl substitutions.
The presence of two phenyl groups and a hydroxyl group in this compound makes it unique, providing enhanced stability and specific biological activities compared to its simpler counterparts.
特性
CAS番号 |
5855-62-9 |
|---|---|
分子式 |
C21H15NO |
分子量 |
297.3 g/mol |
IUPAC名 |
2,4-diphenylquinolin-6-ol |
InChI |
InChI=1S/C21H15NO/c23-17-11-12-20-19(13-17)18(15-7-3-1-4-8-15)14-21(22-20)16-9-5-2-6-10-16/h1-14,23H |
InChIキー |
PIGMETUNMWJSOJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


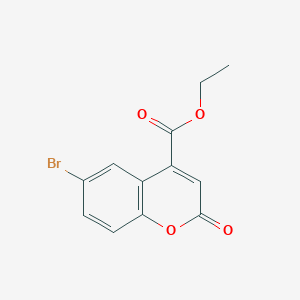
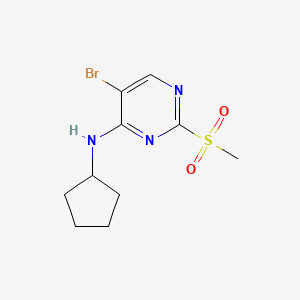
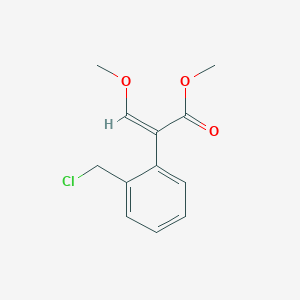
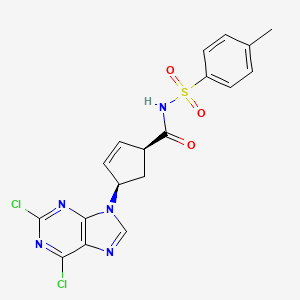
![Methyl 6-(benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B15062433.png)
![7-(1-Methylethyl)-spiro[2h-1-benzopyran-2,4'-piperidin]-4(3h)-one hydrochloride](/img/structure/B15062435.png)
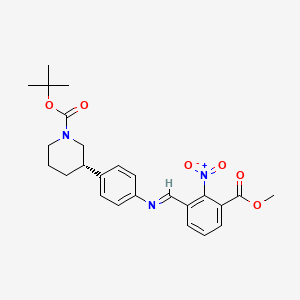
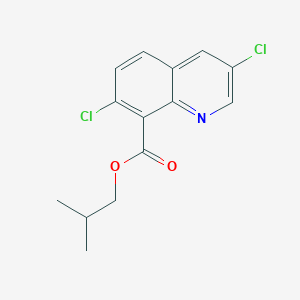
![1-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B15062451.png)
![Benzoic acid, 3-amino-2-[(ethoxycarbonyl)[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]amino]-, methyl ester](/img/structure/B15062464.png)
![di-tert-butyl((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)phosphine oxide](/img/structure/B15062471.png)
![tert-Butyl 3-bromo-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B15062477.png)
![tert-Butyl (3,4-dichloro-5-cyano-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15062493.png)
